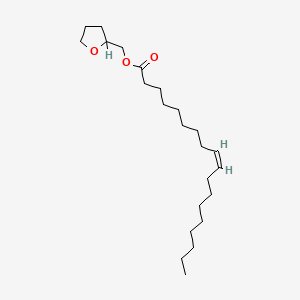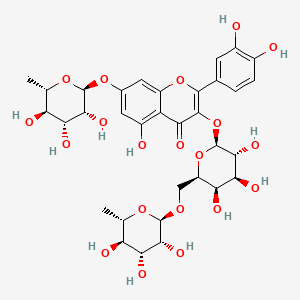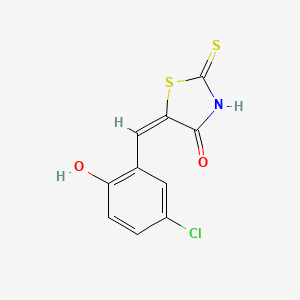
二叔丁基膦氧化物
描述
Di-tert-butylphosphine oxide is a chemical compound with the empirical formula C8H19OP . It has a molecular weight of 162.21 . It is a solid in form and is used in various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Synthesis Analysis
The synthesis of Di-tert-butylphosphine oxide can be achieved by air oxidation of di-tert-butylphosphine . The yield of this reaction is approximately 20% .Molecular Structure Analysis
The molecular structure of Di-tert-butylphosphine oxide is represented by the SMILES stringCC(C)(C)PHC(C)(C)C . The InChI key for this compound is RYLNFGJYRKJXQE-UHFFFAOYSA-N . Chemical Reactions Analysis
Di-tert-butylphosphine oxide can be used in the synthesis of a variety of ligands, such as Q-Phos, for C-N, C-O, and C-C bond-forming cross-coupling reactions .Physical And Chemical Properties Analysis
Di-tert-butylphosphine oxide is a solid in form . It has a melting point of 74-82 °C . The density of a related compound, Di-t-butylphosphine (50% in Toluene), is 0.79 .科学研究应用
其他偶联反应
它还在各种其他偶联反应中得到应用,例如 Stille、Sonogashira、Negishi、Heck 和 Hiyama 偶联反应,这些反应在有机合成中形成不同类型的键至关重要。
安全和危害
Di-tert-butylphosphine oxide is classified as a flammable solid . It may be fatal if swallowed and enters airways . It can cause severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It is suspected of damaging fertility and may cause damage to organs through prolonged or repeated exposure .
未来方向
Di-tert-butylphosphine oxide can be used in the synthesis of a variety of ligands, such as Q-Phos, for C-N, C-O, and C-C bond-forming cross-coupling reactions . This suggests that it could have potential applications in the development of new synthetic methodologies and the synthesis of complex molecules.
作用机制
Target of Action
Di-tert-Butylphosphine oxide is primarily used as a ligand in various coupling reactions . It plays a crucial role in facilitating these reactions by binding to the metal catalyst and increasing its reactivity .
Mode of Action
The compound interacts with its targets, primarily metal catalysts, through its phosphine oxide functional group . This interaction enhances the catalyst’s ability to facilitate various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Heck Coupling, and Hiyama Coupling .
Biochemical Pathways
It is known that the compound plays a significant role in various coupling reactions, which are crucial in the synthesis of a wide range of organic compounds .
Result of Action
The primary result of Di-tert-Butylphosphine oxide’s action is the facilitation of various types of coupling reactions . These reactions are crucial in the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for electronics .
Action Environment
The efficacy and stability of Di-tert-Butylphosphine oxide can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances in the reaction mixture, the temperature, and the pH
生化分析
Biochemical Properties
Di-tert-Butylphosphine oxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a ligand, stabilizing and activating the central metal atom in catalytic processes. This interaction is crucial for the formation of carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds . The compound’s phosphine oxide group allows it to form strong bonds with metal catalysts, enhancing the efficiency of these reactions.
Cellular Effects
Di-tert-Butylphosphine oxide has been observed to influence various cellular processes. It can inhibit cell growth, particularly in bioprocessing materials where it acts as a degradation product of phosphite antioxidants . This inhibition is likely due to its interaction with cellular signaling pathways and gene expression, leading to altered cellular metabolism. The compound’s impact on cell function highlights its potential cytotoxicity, which must be carefully managed in laboratory settings.
Molecular Mechanism
The molecular mechanism of Di-tert-Butylphosphine oxide involves its binding interactions with biomolecules. As a ligand, it can inhibit or activate enzymes by stabilizing the transition state of the catalytic process . This stabilization is achieved through the formation of strong bonds between the phosphine oxide group and the metal center of the enzyme. Additionally, Di-tert-Butylphosphine oxide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Di-tert-Butylphosphine oxide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Di-tert-Butylphosphine oxide can degrade into various byproducts, which may have different biochemical properties and cytotoxic effects . Understanding these temporal changes is essential for accurately assessing the compound’s impact in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Di-tert-Butylphosphine oxide vary with different dosages in animal models. At low doses, the compound may exhibit minimal cytotoxicity and can be used effectively in biochemical reactions. At high doses, Di-tert-Butylphosphine oxide can cause significant toxic effects, including cell growth inhibition and altered metabolic pathways . These dosage-dependent effects highlight the importance of careful dosage management in experimental settings to avoid adverse outcomes.
Metabolic Pathways
Di-tert-Butylphosphine oxide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can affect metabolic flux and metabolite levels by influencing the activity of key enzymes in these pathways . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential impact on overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, Di-tert-Butylphosphine oxide is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The transport and distribution of Di-tert-Butylphosphine oxide are essential for its biochemical activity and can influence its overall effectiveness in biochemical reactions.
Subcellular Localization
Di-tert-Butylphosphine oxide’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its cellular environment
属性
IUPAC Name |
ditert-butyl(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OP/c1-7(2,3)10(9)8(4,5)6/h1-6H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSIRURWBGEHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[P+](=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987971 | |
| Record name | Di-tert-butyl(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30987971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
684-19-5 | |
| Record name | Bis(1,1-dimethylethyl)phosphine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-tert-butyl(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30987971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DI-TERT-BUTYLPHOSPHINE OXIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![9,10-Anthracenedione, 1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis[3-acetyl-4-amino-](/img/structure/B1598796.png)


![2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide](/img/structure/B1598799.png)
![4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B1598800.png)





![7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1598807.png)